molecular formula C7H2BrClF4 B1628866 2-Bromo-3,4,5,6-tetrafluorobenzylchloride CAS No. 292621-50-2

2-Bromo-3,4,5,6-tetrafluorobenzylchloride

Cat. No. B1628866
CAS RN: 292621-50-2
M. Wt: 277.44 g/mol
InChI Key: ZDHFJCMXFOIHPA-UHFFFAOYSA-N
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Description

2-Bromo-3,4,5,6-tetrafluorobenzylchloride is a chemical compound that is widely used in scientific research due to its unique properties. It is a halogenated benzyl chloride that is commonly used as a building block in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-3,4,5,6-tetrafluorobenzylchloride is not well understood. However, it is believed to act as an electrophile and undergo nucleophilic substitution reactions with various nucleophiles.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of 2-Bromo-3,4,5,6-tetrafluorobenzylchloride. However, it is not used as a drug and has no known therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Bromo-3,4,5,6-tetrafluorobenzylchloride is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds. Additionally, it is readily available and relatively inexpensive. However, it is a highly reactive compound and must be handled with care. It can also be difficult to purify and may require multiple purification steps.

Future Directions

There are several future directions for the use of 2-Bromo-3,4,5,6-tetrafluorobenzylchloride in scientific research. One area of interest is the development of new fluorescent dyes and probes for biological imaging. Additionally, it may be used in the synthesis of new materials for electronic applications. Further research is needed to better understand the mechanism of action and potential applications of this compound.
Conclusion:
In conclusion, 2-Bromo-3,4,5,6-tetrafluorobenzylchloride is a versatile compound that is widely used in scientific research. It is commonly used as a building block in the synthesis of various organic compounds and has potential applications in the development of new materials for electronic applications and fluorescent dyes and probes for biological imaging. While there is limited information available regarding its biochemical and physiological effects, it is a valuable tool in organic synthesis. Further research is needed to fully understand the potential applications of this compound.

Scientific Research Applications

2-Bromo-3,4,5,6-tetrafluorobenzylchloride is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorescent dyes and probes for biological imaging. Additionally, it is used in the synthesis of materials for electronic applications such as OLEDs and solar cells.

properties

IUPAC Name

1-bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-3-2(1-9)4(10)6(12)7(13)5(3)11/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHFJCMXFOIHPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=C(C(=C1Br)F)F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590718
Record name 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3,4,5,6-tetrafluorobenzylchloride

CAS RN

292621-50-2
Record name 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292621-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-(chloromethyl)-3,4,5,6-tetrafluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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